molecular formula C19H16F3NO4 B1390377 Fmoc-2-amino-4,4,4-trifluorobutyric acid CAS No. 1219145-37-5

Fmoc-2-amino-4,4,4-trifluorobutyric acid

Cat. No. B1390377
M. Wt: 379.3 g/mol
InChI Key: CHNDOSLXDQUFJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-amino-4,4,4-trifluorobutyric acid is a compound with the molecular formula C19H16F3NO4 . It is a derivative of the amino acid valine. The compound is used in proteomics research .


Synthesis Analysis

The synthesis of Fmoc-2-amino-4,4,4-trifluorobutyric acid involves the use of a recyclable chiral auxiliary to form a Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutyric acid, which is in situ converted to the N-Fmoc derivative .


Molecular Structure Analysis

The molecular weight of Fmoc-2-amino-4,4,4-trifluorobutyric acid is 379.3 g/mol . The InChI code is 1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fmoc-2-amino-4,4,4-trifluorobutyric acid include the formation of a Ni (II) complex with glycine Schiff base and its alkylation with CF3–CH2–I .


Physical And Chemical Properties Analysis

Fmoc-2-amino-4,4,4-trifluorobutyric acid has a molecular weight of 379.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 379.10314248 g/mol . The compound is a white powder and has a melting point of 189-193°C .

Scientific Research Applications

“Fmoc-2-amino-4,4,4-trifluorobutyric acid” is a chemical compound with the molecular formula C19H16F3NO4 . It’s used in scientific research and development, particularly in the field of proteomics research . This compound is also used in the manufacture of other substances .

Remember, always handle chemicals like “Fmoc-2-amino-4,4,4-trifluorobutyric acid” with care, following all safety guidelines and precautions .

  • Asymmetric Synthesis

    • Field : Organic Chemistry
    • Summary : This compound is used in the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid .
    • Method : The method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions .
    • Outcome : The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .
  • Proteomics Research

    • Field : Biochemistry
    • Summary : Fmoc-2-amino-4,4,4-trifluorobutyric acid is a biochemical used in proteomics research .
    • Method : The specific methods of application in proteomics research can vary greatly depending on the context of the research .
    • Outcome : The outcomes can also vary greatly depending on the specific research context .

Remember, always handle chemicals like “Fmoc-2-amino-4,4,4-trifluorobutyric acid” with care, following all safety guidelines and precautions .

Remember, always handle chemicals like “Fmoc-2-amino-4,4,4-trifluorobutyric acid” with care, following all safety guidelines and precautions .

Future Directions

Fmoc-2-amino-4,4,4-trifluorobutyric acid is used in proteomics research . Its future directions could involve further exploration of its use in the synthesis of bioactive peptides and peptidomimetics .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c20-19(21,22)9-16(17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNDOSLXDQUFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-2-amino-4,4,4-trifluorobutyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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